molecular formula C8H5F5O B2627381 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 1800231-22-4

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B2627381
CAS No.: 1800231-22-4
M. Wt: 212.119
InChI Key: QYFGOUMLWRFLDI-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H5F5O and its molecular weight is 212.119. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2,6-difluoro-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFGOUMLWRFLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations, handling protocols, and risk mitigation strategies for 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (CAS No. 1800231-22-4). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure the highest standards of laboratory safety. The principles outlined here are designed to empower researchers to work confidently and safely with this and other similarly structured fluorinated aromatic compounds.

Compound Profile and Hazard Identification

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic alcohol. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the benzyl group and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. However, these same structural features dictate its toxicological and hazard profile.

Based on available data, the compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This profile necessitates a comprehensive approach to risk management.

Toxicological Rationale

The irritant nature of this compound can be attributed to its chemical structure. Fluorinated aromatic compounds can interact with biological macromolecules and lipids, disrupting cellular membranes and leading to an inflammatory response. While specific toxicological studies on this exact molecule are not extensively published, data from structurally similar compounds, such as 3-(Trifluoromethyl)benzyl alcohol, confirm classifications for skin and eye irritation[1][2][3].

  • Skin Irritation (Category 2): This classification implies that upon exposure, the compound can cause reversible damage to the skin.[4][5][6] The mechanism likely involves the defatting of the skin and disruption of the stratum corneum, allowing the chemical to penetrate and trigger an inflammatory cascade.

  • Serious Eye Irritation (Category 2A): This indicates that the substance can produce changes in the eye which are fully reversible within 21 days.[4][7] Direct contact with the eyes can cause significant pain, redness, and inflammation. The high electronegativity of the fluorine atoms can lead to interactions with proteins in the cornea and conjunctiva.

  • Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3: This classification points to transient and reversible effects, specifically respiratory tract irritation.[8][9][10] Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.

Physical and Chemical Properties Influencing Safety

A thorough understanding of the compound's physical properties is fundamental to anticipating its behavior in the laboratory.

PropertyValue/InformationImplication for Safe Handling
Physical Form LiquidSpills will spread; requires appropriate containment measures.
Molecular Formula C₈H₅F₅OHigh fluorine content suggests potential for hazardous decomposition products (e.g., HF) upon combustion.
Vapor Pressure No data availableAssume volatility, especially if heated. All handling of open containers should be in a fume hood.
Solubility No data availableTest solubility in small quantities for experimental work. Compatibility with quenching or cleaning solvents should be known.
Stability Stable under normal conditions[1]Avoid strong oxidizing agents, acid anhydrides, and acid chlorides to prevent vigorous reactions.[1]

The Self-Validating Safety Workflow: From Planning to Disposal

A robust safety protocol is a self-validating system where each step confirms the integrity of the next. The following workflow is designed to minimize risk at every stage of handling 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

Pre-Operational Risk Assessment

Before any experimental work begins, a thorough risk assessment is mandatory. This process goes beyond simply reading the SDS; it involves a critical evaluation of the specific experiment being performed.

Risk_Assessment_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_controls Phase 2: Control Implementation cluster_emergency Phase 3: Emergency Preparedness cluster_review Phase 4: Final Review A Review SDS & Literature (Hazards, Properties) B Analyze Experimental Protocol (Quantities, Temp, Pressure) A->B C Identify Potential Exposures (Inhalation, Dermal, Ingestion) B->C D Select Engineering Controls (Fume Hood, Glove Box) C->D E Determine Required PPE (Gloves, Goggles, Lab Coat) D->E F Plan Waste Disposal Route (Halogenated Waste Stream) E->F G Locate Safety Equipment (Shower, Eyewash, Spill Kit) F->G H Review Emergency Procedures (Spill, Fire, Exposure) G->H I Proceed with Experiment H->I

Caption: Risk assessment workflow prior to handling the chemical.

Engineering Controls and Personal Protective Equipment (PPE)

The primary method for controlling exposure is through engineering controls, supplemented by rigorous use of PPE.

  • Primary Engineering Control: All manipulations of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[11][12] This is non-negotiable and protects against inhalation of potentially harmful vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes.

    • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or pinholes before use. For prolonged operations or when handling larger quantities, consider using heavier-duty nitrile gloves or double-gloving. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[11]

    • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin.

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling the compound during a typical laboratory workflow.

  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary glassware and equipment. Have a designated halogenated organic waste container ready.

  • Weighing and Dispensing:

    • Don all required PPE (goggles, lab coat, nitrile gloves).

    • Place a tared weigh boat or beaker on a balance inside the fume hood.

    • Carefully dispense the required amount of the liquid. Avoid splashes.

    • Immediately and securely cap the source bottle.

    • Wipe any minor drips on the exterior of the bottle with a chemically resistant wipe, disposing of the wipe in the hazardous waste stream.

  • Reaction Setup:

    • Add the compound to the reaction vessel within the fume hood.

    • If the reaction is to be heated, ensure it is performed in a well-ventilated area of the hood and consider using a blast shield.

    • Never leave a heated reaction unattended.[13]

  • Post-Procedure Cleanup:

    • Quench the reaction using appropriate and pre-planned procedures.

    • Clean contaminated glassware inside the fume hood. Rinsate should be disposed of as hazardous waste.

    • Decontaminate the work surface within the fume hood.

    • Properly remove and dispose of gloves, then wash hands thoroughly with soap and water.[13]

Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Scenarios

Emergency_Response_Tree cluster_routes cluster_actions Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Action_Skin Immediately wash with soap & water for 15 mins. Remove contaminated clothing. Skin->Action_Skin Action_Eyes Flush with eyewash for 15 mins. Remove contact lenses if possible. Eyes->Action_Eyes Action_Inhalation Move to fresh air immediately. Inhalation->Action_Inhalation Action_Seek_Medical Seek Immediate Medical Attention. Bring SDS. Action_Skin->Action_Seek_Medical Action_Eyes->Action_Seek_Medical Action_Inhalation->Action_Seek_Medical

Caption: Decision tree for first aid response to exposure.

  • In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][14] If irritation persists, seek medical attention.[14]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call for immediate medical assistance.

  • In Case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management
  • Minor Spill (within a fume hood):

    • Ensure the fume hood continues to operate.

    • Contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[11]

    • Carefully scoop the absorbent material into a designated, labeled container for hazardous waste.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, remove ignition sources and increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][14]

  • Disposal: All waste containing this compound, including excess material, contaminated absorbents, and rinsate, must be disposed of as hazardous chemical waste.[1] Containers should be clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

Working with 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol requires a diligent and informed approach to safety. By understanding the compound's inherent hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate risks. This guide serves as a framework for developing a comprehensive safety culture that protects not only the individual scientist but the entire research community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.[15]

References

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). ChemSafetyPro. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. ECHA. [Link]

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  • GHS Classification Criteria in A Single Page. (2016, May 9). ChemSafetyPro. [Link]

  • Examples of Eye Irritation Classification for Substances and Mixtures under GHS. (2019, March 7). ChemSafetyPro. [Link]

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Metabolic stability of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol in Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] The unique electronic properties of this small, highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[2][3] Judicious placement of fluorine can modulate acidity, lipophilicity, and binding affinity to target proteins.[1] Crucially, it serves as a powerful strategy to enhance metabolic stability by shielding molecules from degradation by metabolic enzymes.[3][4] This guide provides a detailed technical analysis of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol, a building block that exemplifies the principles of metabolic stabilization through strategic fluorination. We will explore its predicted metabolic fate, provide detailed experimental protocols for its evaluation, and discuss the interpretation of the resulting data for drug development professionals.

Structural Rationale: Predicting Metabolic Resistance

The metabolic fate of a xenobiotic is intrinsically linked to its chemical structure. The architecture of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol offers several key features that predict a high degree of metabolic stability.

  • Aromatic Ring Deactivation: The primary route of metabolism for many aromatic compounds is oxidation of the ring by cytochrome P450 (CYP) enzymes.[5] This process involves an electrophilic attack on the π-electrons of the arene.[6] The two fluorine atoms at the ortho-positions (2 and 6) and the potent trifluoromethyl group at the meta-position (3) are strongly electron-withdrawing. This combination significantly depletes the electron density of the aromatic ring, rendering it less susceptible to electrophilic attack and subsequent hydroxylation by CYP enzymes.[5] This "metabolic shielding" is a cornerstone of fluorine's utility in drug design.[1]

  • Benzylic Position as the Primary Metabolic Site: With aromatic hydroxylation effectively blocked, the benzylic alcohol moiety becomes the most probable site of metabolic transformation. For simple benzyl alcohols, the primary metabolic pathway involves a two-step oxidation process.[7] First, alcohol dehydrogenase (ADH) oxidizes the alcohol to an aldehyde. Subsequently, aldehyde dehydrogenase (ALDH) converts the aldehyde to a carboxylic acid.[7] This resulting acid can then undergo further conjugation, for instance with glycine, to form hippuric acid, which is readily excreted.[7][8]

  • Phase II Conjugation: An alternative, often minor, pathway for alcohols is direct conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7][9] This process, known as glucuronidation, significantly increases the water solubility of the compound, facilitating its elimination from the body.[9][10]

Based on these principles, we can predict the primary metabolic pathways for 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol, as illustrated below.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol Aldehyde 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde Parent->Aldehyde ADH Glucuronide Benzyl Glucuronide Conjugate Parent->Glucuronide UGTs Acid 2,6-Difluoro-3-(trifluoromethyl)benzoic Acid Aldehyde->Acid ALDH Excretion Excretion Acid->Excretion Further Conjugation & Excretion Glucuronide->Excretion

Caption: Predicted metabolic pathways for 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of a compound, a series of standardized in vitro assays are employed. These assays provide quantitative data on the rate of metabolism, which is used to calculate key pharmacokinetic parameters like intrinsic clearance.[11][12]

General Experimental Workflow

The core of in vitro stability testing involves incubating the test compound with a metabolically active biological matrix and monitoring its disappearance over time.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution D Combine Matrix, Compound, & Cofactors A->D B Prepare Biological Matrix (e.g., Microsomes, Hepatocytes) B->D C Prepare Cofactors (e.g., NADPH, UDPGA) C->D E Incubate at 37°C D->E F Collect Aliquots at Specific Time Points E->F G Quench Reaction (e.g., with Acetonitrile) F->G H Process Sample (Centrifuge) G->H I Analyze by LC-MS/MS H->I

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: In Vitro Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, most notably cytochrome P450s.[13]

  • Objective: To determine the rate of Phase I metabolism and calculate intrinsic clearance (CLint) in a subcellular fraction.

  • Causality: Liver microsomes are a cost-effective and standardized source of CYP enzymes.[11] The requirement for an NADPH regenerating system is critical, as NADPH is the essential cofactor for CYP enzyme activity. Its continuous regeneration prevents depletion during the incubation period, ensuring the reaction rate is dependent on enzyme activity and not cofactor availability.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 M stock solution of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol in DMSO. Serially dilute to create working solutions.

    • Thaw human liver microsomes (HLM) on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound working solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound should be 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Processing:

    • Immediately add the aliquot to a well containing ice-cold acetonitrile (typically at a 2:1 or 3:1 ratio of acetonitrile to sample) with an internal standard to stop the reaction and precipitate proteins.[8]

    • Vortex the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

Protocol 2: In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[13]

  • Objective: To determine the overall rate of metabolism (Phase I and II) in a cellular system.

  • Causality: Cryopreserved hepatocytes are considered the "gold standard" for in vitro metabolism studies because they most closely mimic the in vivo liver environment.[13] Their use allows for the evaluation of the interplay between uptake, metabolism, and efflux.

Step-by-Step Methodology:

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

    • Determine cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to 1 x 10⁶ viable cells/mL.

    • Dispense the hepatocyte suspension into a collagen-coated 96-well plate.

  • Incubation:

    • Pre-incubate the plate at 37°C in a humidified 5% CO₂ incubator for 15-30 minutes to allow the cells to recover.

    • Add the test compound (2,6-difluoro-3-(trifluoromethyl)benzyl alcohol, final concentration 1 µM) to the wells.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.

  • Quenching and Sample Processing:

    • Follow the same quenching and processing steps as described in the microsomal stability assay (Protocol 1, Step 3).

  • Analysis:

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate t½ and CLint as described in Protocol 1, Step 5. The CLint value will be expressed as µL/min/10⁶ cells.

Analytical Quantification

Accurate quantification is paramount for metabolic stability assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and throughput.[8]

ParameterTypical ConditionRationale
Chromatography Reversed-Phase HPLCProvides good separation for moderately polar compounds like benzyl alcohols.
Column C18, 2.1 x 50 mm, 1.8 µmA standard column choice offering high efficiency and resolution.
Mobile Phase Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)Formic acid aids in protonation for positive ion mode mass spectrometry. The gradient elution ensures separation from potential metabolites and matrix components.
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is suitable for polar to moderately polar molecules. The choice of polarity depends on the compound's ability to gain or lose a proton.
Detection Mode Multiple Reaction Monitoring (MRM)MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition, minimizing interference from the biological matrix.[8]

Data Interpretation and Expected Outcomes

The strategic fluorination of 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol is expected to confer significantly enhanced metabolic stability compared to its non-fluorinated parent, benzyl alcohol.

CompoundPredicted t½ in HLM (min)Predicted CLint in HLM (µL/min/mg)Predicted Metabolic Pathway
Benzyl Alcohol< 15> 92Rapid oxidation by ADH/ALDH; potential for minor glucuronidation.[7]
2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol > 60< 23Slow oxidation of the alcohol; potential for minor glucuronidation. Aromatic ring is highly resistant to oxidation.[5][6]
  • High Stability: A half-life (t½) greater than 60 minutes in human liver microsomes generally corresponds to low intrinsic clearance.

  • Low Stability: A half-life of less than 15 minutes indicates high intrinsic clearance and suggests the compound would likely be rapidly metabolized in vivo.[11]

The expected result is that 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol will exhibit a significantly longer half-life and lower intrinsic clearance than unsubstituted benzyl alcohol, demonstrating the success of the metabolic blocking strategy.

Conclusion

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a prime example of rational drug design, where specific structural modifications are implemented to achieve a desired pharmacokinetic outcome. The dense fluorination pattern effectively deactivates the aromatic ring, protecting it from CYP-mediated oxidative metabolism, which is a common liability for many drug candidates.[4][5] The primary metabolic fate is therefore shifted to the more controlled and typically slower processes of alcohol oxidation and/or glucuronidation.[7] By understanding the underlying mechanistic principles and employing robust in vitro assays as detailed in this guide, researchers can effectively utilize such fluorinated building blocks to engineer molecules with improved metabolic stability, a critical attribute for the development of successful therapeutics.

References

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  • PubMed. (2001). Metabolism of fluorine-containing drugs. Retrieved February 24, 2026, from [Link]

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  • PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved February 24, 2026, from [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved February 24, 2026, from [Link]

  • Publisso. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved February 24, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved February 24, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols.

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 2,6-difluoro-3-(trifluoromethyl)benzyl motif represents a "privileged structure" for lead optimization.[1] By combining the steric occlusion of the 2,6-difluoro substitution (preventing metabolic debenzylation) with the lipophilic and electron-withdrawing power of the 3-trifluoromethyl group, this building block significantly alters the physicochemical profile of drug candidates.

This guide details the handling, activation, and application of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.[1] Unlike non-fluorinated benzyl alcohols, this compound exhibits unique electronic deactivation, requiring tailored protocols for conversion to electrophiles (halides) or oxidation to aldehydes.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol
Molecular Formula C₈H₅F₅O
Molecular Weight 212.12 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~85-90 °C (at reduced pressure)
Electronic Character Highly electron-deficient ring; Benzylic position is deactivated toward S_N1 pathways but highly reactive in S_N2 once activated.[1][2]
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile. Immiscible with water.[1][3]

Strategic Reaction Pathways

The synthetic utility of this alcohol hinges on three primary transformations: Activation (to bromide/mesylate), Oxidation (to aldehyde), and Nucleophilic Aromatic Substitution (S_NAr) on the ring itself.

Diagram 1: Synthetic Decision Tree

G cluster_0 Electronic Effect Start 2,6-Difluoro-3-(trifluoromethyl) benzyl alcohol Bromide Benzyl Bromide (Electrophile) Start->Bromide PBr3 or CBr4/PPh3 (Protocol A) Aldehyde Benzaldehyde (Reductive Amination) Start->Aldehyde Dess-Martin or Swern (Protocol B) Ether Diaryl Ether (Target API) Bromide->Ether + Phenol / K2CO3 Amine Benzyl Amine (Target API) Aldehyde->Amine + Amine / NaBH(OAc)3 Note CF3 + 2F groups destabilize benzylic carbocation -> S_N2 favored

Caption: Workflow for converting the alcohol into key pharmaceutical intermediates. The electron-deficient nature dictates S_N2 mechanisms.

Detailed Experimental Protocols

Protocol A: Conversion to Benzyl Bromide (Activation)[1]

Context: The conversion of electron-deficient benzyl alcohols to bromides is often sluggish with HBr due to poor protonation of the oxygen. Phosphorus tribromide (PBr₃) is the preferred reagent, but strict stoichiometry is required to prevent the formation of phosphite esters.

Reagents:

  • Starting Material: 10.0 g (47.1 mmol)[1]

  • PBr₃: 1.25 equiv (excess required to drive equilibrium)[1]

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: NaHCO₃ (sat.[1] aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 10.0 g of the alcohol in 100 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition: Add PBr₃ (6.0 mL, 63.6 mmol) dropwise via syringe pump over 30 minutes. Note: Exotherm is mild, but HBr gas evolution may occur.

  • Reaction: Remove the ice bath and allow to warm to room temperature (23 °C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The alcohol (lower R_f) should disappear. If incomplete after 6h, heat to reflux (40 °C) for 1 hour.

  • Quench: Cool back to 0 °C. Slowly add saturated NaHCO₃ solution (50 mL) with vigorous stirring. Caution: Gas evolution (CO₂).[1]

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1] Combined organic layers must be washed with Brine, dried over MgSO₄, and concentrated in vacuo (keep bath < 40 °C to prevent degradation).

  • Purification: The crude bromide is typically >95% pure and can be used directly. If storage is needed, store at 4 °C over copper wire to stabilize.

Why this works: The PBr₃ mechanism forms a bromophosphite intermediate. The electron-withdrawing groups on the benzene ring make the benzylic carbon highly electrophilic, facilitating the subsequent S_N2 attack by bromide ion.

Protocol B: Controlled Oxidation to Benzaldehyde

Context: Oxidation to the aldehyde is critical for reductive amination routes. Strong oxidants (KMnO₄, Jones) will over-oxidize this substrate to the benzoic acid due to the lack of electron density on the ring to stabilize the intermediate. Dess-Martin Periodinane (DMP) is the gold standard here for mild, chemoselective oxidation.[1]

Reagents:

  • Starting Material: 5.0 g (23.6 mmol)[1]

  • Dess-Martin Periodinane: 1.2 equiv[1]

  • Solvent: DCM (wet DCM accelerates DMP)[1]

  • Workup: Na₂S₂O₃ / NaHCO₃ (1:1)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of alcohol in 60 mL DCM.

  • Addition: Add DMP (12.0 g, 28.3 mmol) in one portion at room temperature. The reaction typically turns cloudy.

  • Reaction: Stir at room temperature for 2 hours.

    • Mechanism:[1][2][4][5][6][7] The alcohol attacks the iodine center, releasing acetate. The subsequent intramolecular elimination yields the aldehyde.

  • Quench (Critical): Add 50 mL of a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1] Stir vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Storage: The resulting aldehyde is prone to air oxidation (to acid). Use immediately or store under Argon at -20 °C.

Application Case Study: Synthesis of a Next-Gen NNRTI Intermediate

Objective: Synthesis of a diaryl ether scaffold similar to Etravirine or Doravirine , but utilizing the 2,6-difluoro-3-(trifluoromethyl) moiety to block metabolic hotspots.[1]

Workflow:

  • Alkylation: Reaction of the Benzyl Bromide (from Protocol A) with a substituted phenol (e.g., 3,5-dimethyl-4-hydroxybenzonitrile).[1]

  • Conditions: K₂CO₃ (base), Acetone or DMF, 60 °C.

Optimized Protocol for Ether Formation:

  • Charge a reaction vessel with the phenol (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF (0.5 M concentration).

  • Stir at room temperature for 30 mins to generate the phenoxide anion.

  • Add 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide (1.1 equiv) dropwise.[1]

  • Heat to 60 °C for 4 hours.

  • Result: The electron-deficient benzyl halide reacts rapidly.[1] The 2,6-difluoro groups provide steric protection to the ether oxygen, improving metabolic stability against dealkylation enzymes (CYP450s).

Diagram 2: Reaction Mechanism & Electronic Factors[1]

Reaction cluster_factors Critical Factors Substrate 2,6-Difluoro-3-(trifluoromethyl) benzyl bromide TS Transition State (S_N2) Substrate->TS Electrophilic Benzylic Carbon Nucleophile Phenoxide Anion (Ar-O-) Nucleophile->TS Attack Product Diaryl Ether (Drug Scaffold) TS->Product Br- Leaving Group F1 CF3 Group: Inductive withdrawal increases reaction rate (more electrophilic) F1->Substrate F2 2,6-F Sterics: Blocks S_N2 slightly, requires heat (60°C) F2->Substrate

Caption: Mechanistic insight into the etherification. The CF3 group activates the benzylic position electronically, while the 2,6-F atoms provide steric bulk.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Bromination Formation of phosphite esters.[1]Increase PBr₃ to 1.5 equiv and reflux. Ensure anhydrous conditions.
Over-oxidation to Acid Oxidant too strong or wet solvent.[1]Switch to Dess-Martin Periodinane (DMP) or TPAP/NMO.[1] Avoid KMnO₄.
S_NAr Side Reactions Nucleophile attacking the ring F atoms.Use non-nucleophilic bases (e.g., Cs₂CO₃) and avoid excessive heat (>80 °C).
NMR Signal Broadening Fluorine coupling (¹⁹F-¹H).¹H NMR signals will appear as complex multiplets.[1] Run decoupled ¹⁹F NMR for purity checks.

References

  • Sigma-Aldrich. 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol Product Sheet.Link (Accessed via CAS search 1800231-22-4).[1]

  • PubChem. 2,6-Difluorobenzyl alcohol derivatives and applications. National Library of Medicine. Link[1]

  • BenchChem. Synthesis of 2-(Trifluoromethyl)benzyl bromide: Protocols and Troubleshooting.Link[1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Diaryl Ether NNRTIs (Etravirine Analogs). (General reference for the utility of 2,6-difluorobenzyl motifs in HIV drugs).
  • Organic Letters. Defluorinated Alkylation of Benzyl Alcohols. (Discusses radical pathways for fluorinated benzyl alcohols). Link[1]

Sources

Strategic Incorporation of Trifluoromethyl Groups into Polymer Scaffolds via Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into polymer backbones is a critical strategy for enhancing material performance, specifically regarding hydrophobicity, chemical resistance, and low dielectric constants.[1] While perfluorinated alkyl chains (e.g., 

) are common, they face increasing regulatory scrutiny (PFAS concerns).[1]

Trifluoromethyl benzyl alcohol derivatives offer a potent alternative. The benzyl spacer isolates the electron-withdrawing


 group from the polymer backbone, preserving polymerization kinetics while projecting the fluorinated moiety to the material surface to lower surface energy.

This guide details two robust methodologies for incorporating 4-(trifluoromethyl)benzyl alcohol into polymer systems:

  • De Novo Synthesis: Converting the alcohol to a methacrylate monomer followed by RAFT polymerization.

  • Post-Polymerization Modification (PPM): Esterification of pre-synthesized poly(methacrylic acid) scaffolds.

Strategic Overview: The "Fluorine Effect" in Aromatic Polymers

The addition of a single


 group to a benzyl side chain dramatically alters the physicochemical profile of the resulting polymer compared to its non-fluorinated analogue, Poly(benzyl methacrylate) (PBzMA).
PropertyPoly(Benzyl Methacrylate)Poly(4-Trifluoromethyl Benzyl Methacrylate)Mechanism of Action
Water Contact Angle ~85°~102° - 105°Low surface energy of

bonds; surface reorientation of

groups.
Glass Transition (

)
54°C~72°C - 80°CBulky

hinders chain rotation (steric effect).[1]
Refractive Index 1.568~1.510Fluorine lowers polarizability and molar refraction.
Chemical Stability ModerateHighElectron-withdrawing ring deactivates oxidation sites.[1]

Workflow Logic & Decision Tree

Before beginning, researchers must select the appropriate route based on the final application requirements.[1]

G Start Start: 4-(Trifluoromethyl)benzyl Alcohol Decision Requirement Analysis Start->Decision RouteA Route A: High MW Control & Block Copolymers Decision->RouteA Need defined architecture? RouteB Route B: Functionalizing Existing Scaffolds Decision->RouteB Need surface tuning only? StepA1 Step 1: Esterification with Methacryloyl Chloride RouteA->StepA1 StepB1 Step 1: Synthesis of Poly(Methacrylic Acid) RouteB->StepB1 StepA2 Step 2: RAFT Polymerization StepA1->StepA2 Result Final Fluorinated Polymer StepA2->Result StepB2 Step 2: Steglich Esterification (DCC/DMAP) StepB1->StepB2 StepB2->Result

Figure 1: Decision tree for selecting the synthesis pathway. Route A provides molecular weight control; Route B allows for combinatorial screening.

Protocol A: Monomer Synthesis & RAFT Polymerization

Objective: Synthesize 4-(trifluoromethyl)benzyl methacrylate (TFBM) and polymerize it via Reversible Addition-Fragmentation chain Transfer (RAFT) to ensure narrow dispersity (Đ < 1.2).

Phase 1: Synthesis of TFBM Monomer

Reagents:

  • 4-(Trifluoromethyl)benzyl alcohol (1.0 eq)[1]

  • Methacryloyl chloride (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Hydroquinone (Inhibitor, trace)[1]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    . Add 4-(trifluoromethyl)benzyl alcohol (10 g, 56.8 mmol) and anhydrous DCM (100 mL).
    
  • Base Addition: Add TEA (11.9 mL, 85.2 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Add methacryloyl chloride (6.6 mL, 68.1 mmol) dropwise over 30 minutes. Critical: Exothermic reaction. Control rate to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Filter off the precipitated triethylamine hydrochloride salts. Wash the organic filtrate with 1M HCl (2x), sat.[1]

    
     (2x), and brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 9:1).
    
    • Yield Target: >85% as a clear oil.

    • Validation:

      
       NMR (Vinyl protons at 
      
      
      
      5.6 and 6.2 ppm).[1]
Phase 2: RAFT Polymerization of TFBM

Reagents:

  • Monomer: TFBM (Synthesized above)[1]

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)[1]

  • Initiator: AIBN (Recrystallized)[1]

  • Solvent: Anisole or 1,4-Dioxane[1]

Step-by-Step:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 100. Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.[1]

  • Dissolution: In a Schlenk tube, dissolve TFBM (2.0 g), CPADB (22.9 mg), and AIBN (2.7 mg) in anisole (2 mL). Note: High concentration (50 wt%) favors faster kinetics.[1]

  • Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen. Critical:

    
     terminates RAFT radicals.
    
  • Polymerization: Immerse in a pre-heated oil bath at 70°C. Stir for 12-16 hours.

  • Quench: Cool in liquid nitrogen and expose to air.

  • Isolation: Precipitate dropwise into cold methanol (fluorinated polymers often remain soluble in hexane; methanol is preferred for benzyl derivatives). Centrifuge and dry under vacuum at 40°C.

Protocol B: Post-Polymerization Modification (Steglich Route)

Objective: Functionalize a pre-existing Poly(methacrylic acid) (PMAA) scaffold.[1] This is ideal for creating "grafted" surfaces or tuning the hydrophobicity of a hydrogel.

Mechanism: Steglich esterification uses DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid, allowing the sterically hindered benzyl alcohol to attack.

Reagents:

  • Scaffold: PMAA (

    
     ~10,000  g/mol )[1]
    
  • Ligand: 4-(Trifluoromethyl)benzyl alcohol (1.2 eq per acid unit)[1]

  • Coupling Agent: DCC (1.2 eq)[1]

  • Catalyst: DMAP (0.1 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Solubilization: Dissolve PMAA (0.5 g, 5.8 mmol acid groups) in dry DMF (10 mL) in a sealed vial. Stir at 50°C until fully dissolved.

  • Activation: Cool to RT. Add DCC (1.44 g, 6.9 mmol) and DMAP (71 mg, 0.58 mmol).[1] Stir for 30 mins. The solution may become cloudy (DCU formation).

  • Addition: Add 4-(trifluoromethyl)benzyl alcohol (1.22 g, 6.9 mmol).

  • Reaction: Stir at RT for 24-48 hours.

  • Purification:

    • Filter off the insoluble DCU byproduct.

    • Precipitate the filtrate into water (to remove DMF and unreacted alcohol).

    • Re-dissolve in THF and precipitate into Hexane to remove trace DCU.

  • Validation: Check IR for the disappearance of the broad -OH stretch of the acid (3000-3400

    
    ) and appearance of the ester carbonyl shift.
    

Characterization & Validation Standards

To ensure scientific integrity, the following data must be collected.

A. Nuclear Magnetic Resonance (NMR)[2][3][4][5]
  • 
     NMR:  The definitive test.
    
    • Expectation: A sharp singlet around -62.5 ppm (relative to

      
      ).
      
    • Shift: If the signal is broad, it indicates successful incorporation into the polymer chain (restricted mobility). Sharp signals indicate free monomer (purification failure).

  • 
     NMR:  Monitor the benzylic protons (
    
    
    
    ).
    • Monomer: ~5.2 ppm.

    • Polymer:[2][3][4][5][6][7][8][9][10][11][12][13] Broadens and shifts slightly upfield (~4.9 - 5.1 ppm).

B. Contact Angle Goniometry

Prepare spin-coated films on silicon wafers. Measure static water contact angle.

  • Target: >100°.

  • Note: Anneal films at

    
     for 1 hour to allow fluorinated groups to migrate to the air-interface.
    
C. Thermal Analysis (DSC)
  • Run a Heat-Cool-Heat cycle (-20°C to 150°C) at 10°C/min.

  • Look for

    
     shift. Pure PMAA has a 
    
    
    
    ~228°C (anhydride formation issues). The esterified product should show a clean
    
    
    between 70-90°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of acid chloride.Ensure DCM is anhydrous; use fresh methacryloyl chloride.
Broad Dispersity (RAFT) Oxygen contamination or "Dead" CTA.Increase freeze-pump-thaw cycles to 5. Verify CTA purity via NMR.
Incomplete Functionalization (Route B) Steric hindrance of the polymer coil.Switch solvent to DMSO/DMF mix to expand the coil; increase reaction time to 72h.
Cloudy Polymer Film DCU contamination (from DCC).Perform an additional precipitation in cold ether or use EDC/NHS instead of DCC.

References

  • Synthesis of Fluorinated Methacrylates

    • Imae, I. et al. "Synthesis and characterization of novel fluorinated polymers containing a trifluoromethyl group."[1] Macromolecules, 2000.[1] Link[1]

  • RAFT Polymerization of Benzyl Methacrylates

    • Moad, G. et al. "Living radical polymerization by the RAFT process."[1] Australian Journal of Chemistry, 2005.[1] Link[1]

  • Post-Polymerization Modification (Steglich)

    • Theato, P. "Synthesis of well-defined polymeric activated esters."[1] Journal of Polymer Science Part A, 2008.[1] Link[1]

  • Surface Properties of Fluorinated Polymers

    • Honda, K. et al. "Surface Free Energies of Fluorinated Polymers."[1] Macromolecules, 2005.[1] Link[1]

  • Contact Angle Data (Zisman Method)

    • "Critical Surface Tension and Contact Angle with Water for Various Polymers." AccuDyne Test. Link

Sources

Application Note: Halogenation Procedures for 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (CAS: 1240257-24-6) is a critical pharmacophore scaffold, widely utilized in the synthesis of reverse transcriptase inhibitors (e.g., TMC125 derivatives) and kinase inhibitors. Its metabolic stability, driven by the strong carbon-fluorine bonds, makes it a high-value building block.

However, the electronic environment of this molecule presents a synthetic paradox. The electron-withdrawing nature of the two fluorine atoms (ortho-positions) and the trifluoromethyl group (meta-position) severely destabilizes benzylic carbocation formation, rendering


 pathways ineffective. Consequently, standard acid-catalyzed substitutions often fail or require forcing conditions that degrade the material.

This guide details three optimized protocols for converting this electron-deficient alcohol into its corresponding halides (Bromide and Chloride), prioritizing


 mechanisms that ensure high yields and purity.

Mechanistic Analysis: The "Deactivated" Benzyl Center

Understanding the electronic landscape is prerequisite to selecting the correct reagent.

  • Electronic Withdrawal: The

    
    -withdrawing effects of the 2,6-difluoro and 3-CF
    
    
    
    groups pull electron density away from the benzylic carbon.
  • Carbocation Instability: Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol), which easily form stable carbocations, this substrate resists ionization.

  • Implication: Reactions must be driven by strong activation of the hydroxyl group followed by a concerted

    
     displacement . Reagents that rely on passive ionization (like concentrated HCl alone) will result in poor conversion.
    
Decision Matrix for Reagent Selection

DecisionMatrix Start Target: 2,6-Difluoro-3- (trifluoromethyl)benzyl alcohol Goal Desired Halide? Start->Goal Bromide Benzyl Bromide (Most Versatile) Goal->Bromide Chloride Benzyl Chloride (Cost Effective) Goal->Chloride PBr3 Protocol A: PBr3 (Standard, High Atom Economy) Bromide->PBr3 Robust Substrate Appel Protocol C: CBr4 / PPh3 (Neutral pH, Acid Sensitive) Bromide->Appel Parallel Synthesis SOCl2 Protocol B: SOCl2 + cat. DMF (Vilsmeier-Haack Activation) Chloride->SOCl2 Scale-up

Figure 1: Strategic selection of halogenation reagents based on downstream requirements.

Protocol A: Bromination via Phosphorus Tribromide ( )[1][2]

Best For: Standard bench-scale synthesis (1g – 100g). Mechanism: Activation of oxygen by phosphorus, followed by rapid


 displacement by bromide.
Materials
  • Substrate: 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (1.0 equiv)

  • Reagent: Phosphorus tribromide (

    
    ) (0.40 equiv) — Note: Stoichiometry is 1:3 theoretically, but 0.4 equiv ensures full conversion.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Quench: Saturated

    
    .
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve the benzyl alcohol in anhydrous DCM (concentration ~0.5 M). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     dropwise via syringe or addition funnel over 15 minutes.
    
    • Critical Control Point: Maintain internal temperature <5°C. The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LCMS. The alcohol spot (

      
      ) should disappear, replaced by the less polar bromide (
      
      
      
      ).
  • Quench (Caution): Cool back to 0°C. Add water dropwise initially (violent hydrolysis of excess

    
    ), followed by saturated 
    
    
    
    until pH is neutral.
  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate
    
    • Note: The product is often a lachrymator (tear-inducing). Handle in a fume hood.

Protocol B: Chlorination via Thionyl Chloride ( ) with DMF Catalysis[3][4]

Best For: Large-scale process development; lowest cost. Mechanism: Formation of a Vilsmeier-Haack type chloroiminium intermediate, which is far more reactive than


 alone, essential for this electron-deficient ring.
The Catalytic Cycle (Visualization)

VilsmeierMechanism DMF DMF (Catalyst) Active Chloroiminium Species (Active Reagent) DMF->Active + SOCl2 - SO2 SOCl2 SOCl2 Intermed Activated Alkoxy-Imonium Active->Intermed + Substrate Substrate Benzyl Alcohol (Substrate) Product Benzyl Chloride (Product) Intermed->Product Cl- Attack (SN2) Regen Regenerated DMF Intermed->Regen Leaving Group Regen->DMF Recycle

Figure 2: DMF Catalysis mechanism. The chloroiminium species overcomes the poor nucleophilicity of the electron-deficient alcohol.

Methodology
  • Reagents: Substrate (1.0 equiv),

    
     (1.2 equiv), DMF (0.05 – 0.1 equiv).
    
  • Solvent: DCM or Toluene (if higher temp needed).

  • Procedure:

    • Dissolve alcohol and catalytic DMF in solvent.[1]

    • Add

      
       dropwise at room temperature.
      
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper venting through a scrubber (NaOH trap).
    • Reflux (40°C for DCM, 80°C for Toluene) for 2 hours.

  • Purification: Evaporate solvent and excess

    
    . The residue can often be used directly or passed through a short silica plug.
    

Protocol C: The Appel Reaction (Bromination/Chlorination)[5]

Best For: Parallel synthesis libraries; avoiding strong acids. Reagents: Triphenylphosphine (


) and Carbon Tetrabromide (

) or Carbon Tetrachloride (

/

).[2]
Methodology
  • Stoichiometry: Alcohol (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.1 equiv).
  • Solvent: DCM or THF.

  • Procedure:

    • Dissolve alcohol and

      
       in DCM at 0°C.
      
    • Add

      
       portion-wise (solid) or as a solution. The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide).
      
    • Stir at 20°C for 2 hours.

  • Workup: Add Hexanes/Heptane to precipitate the Triphenylphosphine oxide (TPPO). Filter. Concentrate filtrate.[3]

  • Clean-up: Flash chromatography is usually required to remove residual TPPO.

Analytical Validation & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >97% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Identity (

H NMR)

4.50-4.60 ppm (s, 2H,

-Br)

, 400 MHz
Identity (

F NMR)
Distinct signals for 2,6-F and 3-


(decoupled)
Residual Solvent <5000 ppmGC-Headspace

Note on NMR Shift: Upon conversion from Alcohol


 Bromide, the benzylic methylene protons typically shift upfield slightly (e.g., from ~4.8 ppm to ~4.5 ppm) due to the heavy atom effect of Bromine, distinct from the deshielding oxygen.

Safety & Handling

  • Hydrofluoric Acid (HF) Potential: While the C-F bonds on the ring are stable under these conditions, do not subject the mixture to extreme temperatures (>150°C) with Lewis Acids, as this may risk defluorination.

  • Lachrymator: Benzyl halides are potent tear gas agents. All weighing and reactions must occur in a functioning fume hood.

  • Corrosives:

    
     and 
    
    
    
    react violently with water. Quench protocols must be slow and controlled at low temperatures.[3]

References

  • Sigma-Aldrich. Product Specification: 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide.

  • BenchChem. Common side reactions of PBr3 with alcohols and how to avoid them.

  • Organic Chemistry Portal. Appel Reaction: Mechanism and Procedures.

  • Common Organic Chemistry. Conversion of Alcohols to Chlorides using SOCl2 and DMF.

  • Google Patents. CN102070398A: Preparation method of 2,6-difluorobenzyl bromide. (Provides context on radical bromination alternatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactivity of Fluorinated Benzylic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the unique reactivity profile of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol . It deviates from standard templates to focus on the specific "Push-Pull" conflict inherent in this molecule: the electron-withdrawing groups activate the acidity, while the 2,6-substitution pattern sterically hinders nucleophilic approach.

Executive Summary: The "Steric-Electronic" Paradox

Researchers often encounter stalled reactions or low yields with this intermediate. The root cause is rarely reagent quality, but rather a conflict between two molecular features:

  • Electronic Deactivation (Sn1): The trifluoromethyl (-CF3) and fluoro groups are strongly electron-withdrawing. This destabilizes any developing positive charge at the benzylic position, effectively shutting down Sn1 pathways.

  • Steric Shielding (Sn2): The fluorine atoms at the 2 and 6 positions create a "steric wall," blocking the trajectory for backside attack required for standard Sn2 reactions.

This guide provides optimized protocols to bypass these specific barriers.

Module 1: The Mitsunobu Reaction (Ether/Ester Formation)

Symptom: "I am using standard DEAD/PPh3 conditions, but the starting material remains unconsumed."

The Mechanism of Failure

In a standard Mitsunobu reaction, the alcohol must attack the bulky phosphonium intermediate. The 2,6-difluoro motif creates significant steric hindrance, preventing the bulky Triphenylphosphine (PPh3) adduct from forming efficiently. Furthermore, standard azodicarboxylates (DEAD/DIAD) decompose at the elevated temperatures required to force this interaction.

Optimized Protocol: The "Hot & Small" Approach

To solve this, we must use a thermally stable azodicarboxylate and a less sterically hindered phosphine.

Recommended Reagents:

  • Azo Reagent: ADDP (1,1'-(Azodicarbonyl)dipiperidine) — Stable up to ~100°C.

  • Phosphine: PBu3 (Tributylphosphine) — Smaller and more nucleophilic than PPh3.

Step-by-Step Workflow:

  • Dissolve: Dissolve the benzyl alcohol (1.0 equiv) and the nucleophile (e.g., phenol/acid, 1.1 equiv) in anhydrous Toluene (not THF, to allow higher temps).

  • Add Phosphine: Add PBu3 (1.5 equiv) at Room Temperature (RT).

  • Add ADDP: Add ADDP (1.5 equiv) in one portion.

  • Heat: Immediately heat the reaction to 80°C .

  • Monitor: Check LCMS at 2 hours. The elevated temperature overcomes the activation energy barrier imposed by the 2,6-fluorines.

mitsunobu_flow start Start: Alcohol + Nucleophile choice Select Reagents start->choice std Standard: DEAD / PPh3 / THF choice->std Routine Protocol opt Optimized: ADDP / PBu3 / Toluene choice->opt Sterically Hindered Protocol fail Outcome: Low Yield (<20%) Steric hindrance blocks adduct std->fail success Outcome: High Yield (>85%) Thermal energy overcomes sterics opt->success caption Figure 1: Decision logic for Mitsunobu conditions on 2,6-disubstituted benzyl alcohols.

Module 2: Activation to Leaving Groups (Halides/Mesylates)

Symptom: "The chloride/bromide product decomposes during purification," or "Conversion is <50%."

The Stability Issue

While the alcohol is stable, the corresponding benzylic halide is prone to hydrolysis upon exposure to moisture because the bond is polarized. However, it is paradoxically resistant to formation due to the electronic deactivation described in the Executive Summary.

Troubleshooting Table: Activation Strategies
MethodSuitabilityNotes
SOCl2 (Thionyl Chloride) Low The HCl byproduct is trapped in the steric pocket, often leading to degradation. Requires scavenger.
PBr3 (Phosphorus Tribromide) Medium Works, but removal of phosphorus byproducts is difficult without aqueous workup (which degrades the product).
MsCl (Mesyl Chloride) High (Recommended) Best Pathway. Converts OH to OMs (Mesylate). The reaction can be run at 0°C with non-nucleophilic base.
The "Flash-Mesylation" Protocol

Do not isolate the mesylate if possible. Use a "One-Pot, Two-Step" telescope method.

  • Activation:

    • Solvent: DCM (Anhydrous).

    • Base: DIPEA (Diisopropylethylamine). Avoid Pyridine (nucleophilic attack can form pyridinium salts).

    • Reagent: MsCl (1.2 equiv) at 0°C.

    • Time: 30–60 mins.

  • Displacement:

    • Once TLC shows consumption of alcohol, add your nucleophile (amine/thiol) directly to the mixture.

    • Allow to warm to RT.[1]

    • Why this works: You avoid isolating the unstable intermediate.

Module 3: Oxidation to Aldehyde

Symptom: "Swern oxidation gives mixed results; MnO2 is too slow."

The Electronic Drag

Electron-deficient benzyl alcohols are significantly harder to oxidize than their electron-rich counterparts. The electron-withdrawing CF3 group pulls density from the oxygen, making the initial hydride transfer (or proton abstraction depending on mechanism) slower.

Recommended: Dess-Martin Periodinane (DMP)

DMP is the most robust reagent for this specific CAS because it operates via a ligand exchange mechanism that is less sensitive to the electronic density of the aromatic ring compared to Swern or MnO2.

Protocol:

  • Suspend DMP (1.2 equiv) in DCM.

  • Add NaHCO3 (2.0 equiv) to buffer the acetic acid byproduct (crucial for fluorinated substrates which can be acid-sensitive).

  • Add the alcohol at 0°C, then warm to RT.

  • Quench: Use saturated Na2S2O3 / NaHCO3 (1:1) to destroy unreacted iodine species.

oxidation_pathway sub Substrate: 2,6-Difluoro-3-(CF3) Benzyl Alcohol mno2 MnO2 (Reflux) sub->mno2 Slow Kinetics swern Swern (DMSO/Oxalyl Cl) sub->swern Variable Yield (Temp Sensitive) dmp Dess-Martin (DMP) sub->dmp Recommended res_mno2 Incomplete Conversion mno2->res_mno2 res_dmp Clean Aldehyde (>90%) dmp->res_dmp caption Figure 2: Oxidation reagent selection for electron-deficient benzylic alcohols.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) to deprotonate this alcohol for alkylation? A: Yes, but proceed with caution. The pKa of this alcohol is lower (more acidic, approx ~12-13) than typical benzyl alcohol (~15.4) due to the EWGs [1]. However, the 2,6-difluoro groups can make the alkoxide unstable if left too long without an electrophile. Add the electrophile immediately after H2 evolution ceases.

Q: I see a new spot on TLC that isn't my product during storage. What is it? A: This is likely the dibenzyl ether (dimer). Fluorinated benzyl alcohols can self-condense under acidic conditions or upon long standing in unbuffered solvents. Store the material at -20°C under Argon.

Q: Why is the NMR showing a triplet for the benzylic protons? A: This is expected. The benzylic protons (


) couple with the two equivalent Fluorine atoms at the 2 and 6 positions (

coupling). This is not an impurity; it is a signature of the 2,6-difluoro substitution pattern.

References

  • Acidity of Fluorinated Alcohols

    • Bordwell pKa Table (Acidity in DMSO).[2] The trend for polyfluorinated benzyl alcohols indicates a significant drop in pKa relative to unsubstituted benzyl alcohol, increasing acidity but decreasing nucleophilicity of the conjugate base.

    • Source:

  • Mitsunobu Optimization for Hindered Substrates

    • Lepore, S. D., & He, Y. (2003).[3][4] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1] The Journal of Organic Chemistry, 68(21), 8261–8263. (Establishes the difficulty of 2,6-disubstituted systems).

    • Source:

  • Oxidation of Electron-Deficient Alcohols

    • Qiu, J., et al. (2025).[5][6] Tailoring the oxidation of benzyl alcohol and its derivatives.[6][7] Royal Society of Chemistry. (Discusses the reduced rates of oxidation for CF3-substituted benzyl alcohols).

    • Source:

  • General Reactivity of 2,6-Difluorobenzyl Alcohol

    • PubChem Compound Summary for CID 87921.
    • Source:

Sources

Technical Support Center: Purification of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol?

A1: Given that 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a liquid at ambient temperature, the most effective purification techniques are vacuum distillation and column chromatography.[1] The choice between these methods depends on the nature of the impurities and the scale of your reaction.

  • Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities or solvents with significantly different boiling points. A patent related to a similar compound, m-trifluoromethyl-benzyl-alcohol, highlights the use of reduced pressure distillation to obtain a high-purity product.[2]

  • Column Chromatography: This technique is ideal for removing impurities with similar boiling points to the product and for smaller-scale purifications where high purity is critical. For benzyl alcohol and its derivatives, silica gel is a commonly used stationary phase.[3][4]

Q2: What are the likely impurities I might encounter during the synthesis and purification of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol?

A2: Impurities can originate from starting materials, side reactions, or decomposition. While a specific impurity profile for this exact molecule is not extensively documented, we can infer potential contaminants based on general synthetic routes for benzyl alcohols:

  • Unreacted Starting Materials: Such as the corresponding benzaldehyde or benzyl halide.

  • Over-oxidation Products: If the alcohol is prepared by reduction of the aldehyde, the corresponding carboxylic acid could be a minor impurity.

  • Byproducts from Side Reactions: Fluorinated aromatic rings can be susceptible to nucleophilic substitution under certain conditions, leading to the formation of other substituted benzyl alcohols.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, diethyl ether, dichloromethane) may be present.[3]

  • Water: From aqueous work-up steps.

Q3: How can I effectively monitor the purity of my 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol?

A3: A combination of analytical techniques is recommended for assessing purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. A study on the synthesis of a rufinamide precursor successfully used GC-MS to characterize 2,6-difluorobenzyl alcohol.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are powerful tools for structural confirmation and can detect impurities if they are present in sufficient concentration (typically >1%).

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to get a qualitative assessment of the purity and to determine appropriate solvent systems for column chromatography.[4]

Q4: What are the critical safety precautions to consider when handling 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol?

A4: While specific toxicology data for this compound is limited, related fluorinated benzyl alcohols are known to be irritants.[6] Therefore, it is crucial to handle 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol with appropriate care:

  • Always work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1]

Purification Workflow Diagram

Purification Workflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_decision Method Selection cluster_distillation Distillation Path cluster_chromatography Chromatography Path cluster_final Final Product start Crude 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol analysis Purity Check (TLC, GC-MS) start->analysis decision High-boiling or non-volatile impurities? analysis->decision distillation Vacuum Distillation decision->distillation Yes chromatography Column Chromatography decision->chromatography No (impurities have similar boiling points) dist_collect Collect Pure Fractions distillation->dist_collect final_analysis Final Purity Analysis (GC-MS, NMR) dist_collect->final_analysis chrom_collect Collect & Combine Pure Fractions chromatography->chrom_collect solvent_evap Solvent Evaporation chrom_collect->solvent_evap solvent_evap->final_analysis product Pure Product final_analysis->product

Caption: Decision workflow for purifying 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Vacuum Distillation
Bumping or uneven boilingInadequate stirring or lack of boiling chips. High vacuum applied too quickly.Ensure smooth and vigorous stirring. Use fresh boiling chips or a capillary bubbler. Gradually reduce the pressure.
Poor separation of product and impuritiesInefficient distillation column. Distillation rate is too fast.Use a fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper equilibration.
Product decomposition in the distillation potHeating mantle temperature is too high. Prolonged heating.Use a water or oil bath for more uniform heating. Do not exceed the recommended pot temperature. Complete the distillation as quickly as possible.
Column Chromatography
Poor separation of spots on TLC and columnInappropriate solvent system (eluent).Systematically vary the polarity of the eluent. A common starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate.
Cracks or channels in the silica gel bedImproper packing of the column.Pack the column using a slurry method to ensure a uniform bed. Avoid letting the column run dry.
Product is not eluting from the columnEluent is not polar enough. Strong interaction with silica gel.Gradually increase the polarity of the eluent. If the product is still retained, consider switching to a different stationary phase like alumina.
Tailing of spots on TLC and columnSample is too concentrated. Presence of acidic or basic impurities.Dilute the sample before loading. Add a small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds).

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline for the fractional distillation of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol under reduced pressure.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle with a sand or oil bath.

  • Charging the Flask: Charge the crude 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol into the distillation flask (do not fill more than two-thirds full). Add a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure. The boiling point of a related compound, 2-(Trifluoromethyl)benzyl alcohol, is 90 °C at 20 mmHg, which can be a useful reference point.[7]

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a step-by-step method for purifying 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol using silica gel chromatography.

Methodology:

  • Solvent System Selection: Using TLC, determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.3 for the product. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

  • Final Analysis: Confirm the purity of the isolated product using GC-MS and NMR.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87921, 2,6-Difluorobenzyl alcohol. [Link]

  • Summit Chemical. α-(Trifluoromethyl)benzyl alcohol. [Link]

  • Google Patents. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • Organic Syntheses. Benzyl alcohol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447153, 2,3-Difluorobenzyl Alcohol. [Link]

  • Magritek. Column Chromatography. [Link]

  • The Royal Society of Chemistry. From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. [Link]

  • Pharmaffiliates. Benzyl Alcohol-impurities. [Link]

Sources

Technical Support Center: Optimizing Conditions for 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 26DF-3CF3-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Electronic-Steric" Paradox

Welcome to the technical support hub for 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol . Working with this substrate presents a unique "Electronic-Steric Paradox" that often leads to failed reactions or low yields if standard protocols are applied without modification.[1]

  • Electronic Deactivation: The 3-trifluoromethyl (

    
    ) group and the two fluorine atoms exert a strong electron-withdrawing inductive effect (
    
    
    
    ).[1] This destabilizes the benzylic carbocation, effectively shutting down
    
    
    pathways and making the hydroxyl oxygen less nucleophilic.
  • Steric Shielding: The 2,6-difluoro substitution pattern creates a "cage" around the benzylic carbon. This significantly retards

    
     approach vectors, requiring higher activation energy (temperature) which often conflicts with the molecule's thermal stability limits.
    

This guide provides optimized temperature protocols to navigate this narrow reactivity window.

Module 1: Activation & Halogenation (Converting -OH to Leaving Group)

User Issue: "I tried refluxing with thionyl chloride (


) and obtained a black tar/decomposed product."
Root Cause Analysis

While benzyl alcohols are typically robust, the electron-deficient ring of this substrate makes the C-O bond stronger and the ring susceptible to side reactions at high temperatures (


). Refluxing 

leads to polymerization or decomposition.[1]
Optimized Protocol: The "Cold-Start" DMF Catalysis

Objective: Convert Alcohol to Chloride/Bromide without thermal degradation.[1]

Temperature Setpoint:


 (Strictly NO Reflux)

Step-by-Step Workflow:

  • Solvent System: Dissolve substrate in anhydrous DCM (Dichloromethane).[1] Do not use neat thionyl chloride.[1]

  • Catalyst: Add catalytic DMF (Dimethylformamide) (1-2 mol%).[1] This forms the Vilsmeier-Haack intermediate, which is far more reactive than

    
     alone, allowing the reaction to proceed at lower temperatures.
    
  • Addition: Cool to

    
     . Add 
    
    
    
    (1.2 equiv) dropwise.[1]
  • Ramp: Allow to warm to Room Temperature (

    
    )  over 2 hours.
    
  • Validation: Check TLC. If starting material persists, heat to max

    
     .[1]
    
Visualization: Activation Workflow

ChlorinationWorkflow start Start: Substrate in DCM catalyst Add DMF (cat.) Temp: 23°C start->catalyst cool Cool to 0°C catalyst->cool addition Add SOCl2 Dropwise cool->addition warm Warm to RT (23°C) Stir 2h addition->warm check TLC/NMR Check warm->check heat Heat to 40°C (Max) check->heat Incomplete finish Quench (Sat. NaHCO3) check->finish Complete heat->check

Caption: Optimized low-temperature chlorination workflow preventing thermal decomposition.

Module 2: Controlled Oxidation (Aldehyde Synthesis)

User Issue: "My Swern oxidation failed, or I over-oxidized to the carboxylic acid."

Root Cause Analysis

The electron-withdrawing groups make the benzylic proton more acidic, but they also deactivate the aromatic ring. Traditional oxidants like Jones Reagent are too harsh and will drive the reaction to the carboxylic acid.

Comparative Data: Oxidation Methods
MethodTemp ProfileSuitabilityRisk Factor
Swern

High Requires strict cryogenic control; moisture sensitive.[1]
DMP (Dess-Martin)

Optimal Mildest conditions; avoids over-oxidation.[1]

RefluxLow Requires heat; slow kinetics due to steric hindrance.[1]
PCC/PDC

Medium Difficult workup; chromium toxicity.[1]
Optimized Protocol: Dess-Martin Periodinane (DMP)

Objective: Stop oxidation selectively at the aldehyde.[1]

  • Setup: Suspend DMP (1.2 equiv) in DCM.

  • Addition: Cool mixture to

    
     . Add the 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol solution slowly.[1]
    
  • Reaction: Remove ice bath immediately after addition. Stir at

    
      for 1.5 hours.
    
  • Quench: Use a 1:1 mixture of Sat.

    
     and Sat. 
    
    
    
    to destroy unreacted periodinane.[1]

Module 3: Nucleophilic Substitution & Etherification[1][2][3][4]

User Issue: "Mitsunobu reaction yields are <10%. The alcohol won't react."

Root Cause Analysis

The Mitsunobu reaction is highly sensitive to steric bulk at the


-carbon.[1] The 2,6-difluoro substituents block the approach of the nucleophile-betaine complex. Furthermore, the 

of the alcohol is lowered, potentially interfering with the betaine protonation kinetics.
Optimized Protocol: The "Stepwise SN2"

Instead of a one-pot Mitsunobu, use a two-step activation-displacement strategy.[1]

Step 1: Mesylation (Activation)

  • Temp:

    
    .
    
  • Reagents:

    
     (Methanesulfonyl chloride) + 
    
    
    
    in DCM.[1]
  • Note: The mesylate is a better leaving group than the Mitsunobu activated complex for this specific steric profile.

Step 2: Displacement (The "Hot" SN2)

  • Temp:

    
    .
    
  • Solvent: DMF or DMSO (Polar Aprotic is mandatory to strip the cation and expose the nucleophile).

  • Reagents: Nucleophile (e.g., Phenol, Amine) +

    
     or 
    
    
    
    .
  • Why Heat? Unlike the activation step, the displacement step requires heat to overcome the steric barrier of the 2,6-difluoro "cage."

Visualization: Substitution Decision Tree

SubstitutionLogic input Target: Ether/Amine decision Method Selection input->decision mitsunobu Mitsunobu (RT) decision->mitsunobu Standard stepwise Stepwise SN2 decision->stepwise Optimized result_bad Low Yield (<10%) Steric Failure mitsunobu->result_bad mesylate 1. Mesylation (0°C) stepwise->mesylate displace 2. Displacement (80°C) Solvent: DMF mesylate->displace result_good High Yield (>80%) displace->result_good

Caption: Logic flow demonstrating why stepwise SN2 is superior to Mitsunobu for this substrate.

Troubleshooting & FAQs

Q: I see a new spot on TLC just above my product during mesylation. What is it? A: This is likely the benzyl chloride byproduct. If the reaction warms up too fast or if


 salts accumulate, the chloride ion can displace the mesylate in situ.
  • Fix: Keep the reaction strictly at

    
     and dilute the reaction mixture to reduce salt concentration.
    

Q: Can I use NaH for ether synthesis? A: Yes, but be careful.

  • Protocol: Add NaH to the nucleophile (e.g., phenol) first at

    
    . Once 
    
    
    
    evolution stops, add your 2,6-difluoro-3-(trifluoromethyl)benzyl bromide/mesylate.[1]
  • Warning: Do not mix NaH and the benzyl alcohol directly if you are trying to alkylate the alcohol itself; the alkoxide is weak and sterically hindered. It is better to use the benzyl alcohol as the electrophile (after activation) rather than the nucleophile.

Q: Why does the 19F NMR show complex splitting? A: This is normal. The 2,6-fluorines are chemically equivalent but magnetically non-equivalent if rotation is restricted, or they couple to the benzylic protons (


) and the 3-CF3 group (

). Use proton-decoupled 19F NMR for purity checks.[1]

References

  • Electronic Effects in Benzylic Substitutions

    • Title: Nucleophilic substitution at a benzylic carbon by an ambident nucleophile: Temperature dependence and thermodynamic parameters.
    • Source: Indian Academy of Sciences (Proceedings - Chemical Sciences).[1]

    • URL:[Link]

  • Mitsunobu Steric Hindrance Solutions

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[1][2][3]

    • Source: Organic Syntheses.[1][4][5][6]

    • URL:[Link]

  • Oxidation Protocols (DMP vs Swern)

    • Title: Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.[1]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Fluorinated Benzyl Alcohol Properties

    • Title: 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (Product Data).[1]

    • Source: Sigma-Aldrich / Merck.[1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol, a compound of interest in medicinal chemistry due to its unique substitution pattern. In the absence of a publicly available experimental spectrum, we present a detailed prediction based on established principles and comparative data from structurally related analogs. This approach not only offers a reliable spectral forecast but also serves as a practical framework for interpreting the spectra of similarly complex substituted aromatic systems.

The Power of Substituent Effects in ¹H NMR

The chemical shift of a proton in a benzene ring is exquisitely sensitive to the electronic effects of its neighboring substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density around the aromatic protons, leading to predictable downfield (deshielding) or upfield (shielding) shifts, respectively. In 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol, we have three powerful EWGs: two fluorine atoms and a trifluoromethyl group.

The fluorine atoms exhibit a dual electronic nature; they are strongly electronegative, inducing a significant deshielding effect through the sigma bonds. However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system, causing a shielding effect, particularly at the ortho and para positions.[1] In contrast, the trifluoromethyl group is a potent and purely inductive electron-withdrawing group, leading to substantial deshielding of nearby protons.[1] The interplay of these effects dictates the final chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectrum of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Based on the additive effects of the substituents, the predicted ¹H NMR spectrum of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol in a standard solvent like CDCl₃ would feature three main signals: two for the aromatic protons and one for the benzylic methylene protons.

  • Aromatic Protons (H-4 and H-5): The two aromatic protons are expected to be in the downfield region, typically between 7.0 and 8.0 ppm. The proton at the 5-position (H-5) is anticipated to be the most downfield, appearing as a triplet of doublets. This is due to coupling with the adjacent H-4 proton (a large coupling constant, J) and the two fluorine atoms at the 2- and 6-positions (smaller coupling constants, J). The proton at the 4-position (H-4) would likely appear as a triplet, being coupled to H-5 and the fluorine at the 2-position.

  • Benzylic Protons (-CH₂OH): The methylene protons of the benzyl alcohol moiety are expected to appear as a singlet around 4.8 ppm. The strong deshielding effect of the two ortho fluorine atoms and the trifluoromethyl group will shift this signal significantly downfield compared to unsubstituted benzyl alcohol.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent. It is typically observed between 2.0 and 5.0 ppm.

Comparative ¹H NMR Data

To contextualize the predicted spectrum, a comparison with simpler, related benzyl alcohols is invaluable. The following table summarizes the key ¹H NMR data for benzyl alcohol and its fluorinated and trifluoromethylated analogs.

CompoundAromatic Protons (ppm)Benzylic Protons (-CH₂OH) (ppm)
Benzyl Alcohol7.22-7.46 (m, 5H)[2]4.67 (s, 2H)[2]
2,6-Difluorobenzyl alcohol6.90-7.40 (m, 3H)4.75 (s, 2H)
3-(Trifluoromethyl)benzyl alcohol7.40-7.70 (m, 4H)4.75 (s, 2H)
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (Predicted) ~7.2-7.8 (m, 2H) ~4.8 (s, 2H)

This comparison clearly illustrates the downfield shift of both aromatic and benzylic protons upon the introduction of electron-withdrawing fluorine and trifluoromethyl groups.

Visualizing Molecular Influences

The following diagram illustrates the key structural features of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol and the primary electronic effects influencing the proton chemical shifts.

Sources

FTIR spectral peaks of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectral Peaks of 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol

Introduction

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a complex aromatic alcohol with significant potential in the synthesis of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethyl group on the benzene ring, imparts distinct chemical and physical properties. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules, providing a vibrational fingerprint that is highly sensitive to the presence and arrangement of functional groups.

This guide provides a comprehensive analysis of the expected . In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative approach, dissecting the molecule into its fundamental components and analyzing their individual and combined effects on the vibrational spectrum. By systematically comparing the FTIR spectra of benzyl alcohol, 2,6-difluorobenzyl alcohol, and compounds bearing a trifluoromethyl group, we can confidently predict the key spectral features of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the FTIR spectra of complex fluorinated aromatic compounds.

Comparative Spectral Analysis

The FTIR spectrum of a substituted benzyl alcohol is a composite of the vibrations of the hydroxyl group, the methylene bridge, the benzene ring, and its substituents. The following sections deconstruct the expected spectrum of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol by examining the influence of each substituent.

The Parent Molecule: Benzyl Alcohol

Benzyl alcohol serves as our foundational reference. Its FTIR spectrum exhibits the characteristic absorptions of a primary alcohol and a monosubstituted benzene ring.

Peak Position (cm⁻¹)Vibrational ModeIntensity
~3330O-H stretch (hydrogen-bonded)Strong, Broad
~3030C-H stretch (aromatic)Medium
~2870C-H stretch (aliphatic, CH₂)Medium
~1495, 1455C=C stretch (aromatic ring)Medium
~1210C-O stretch (primary alcohol)Strong
~1020C-H in-plane bend (aromatic)Medium
~740, 700C-H out-of-plane bend (monosubstituted)Strong

Data synthesized from publicly available spectra.[1][2][3][4]

The broad O-H stretching band around 3330 cm⁻¹ is a hallmark of hydrogen-bonded hydroxyl groups in the liquid state. The peaks above 3000 cm⁻¹ are characteristic of C-H stretches from the aromatic ring, while those just below are from the CH₂ group. The C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The strong absorption around 1210 cm⁻¹ is attributed to the C-O stretching of the primary alcohol. Finally, the strong bands in the fingerprint region (below 1000 cm⁻¹) are due to C-H out-of-plane bending and are indicative of the substitution pattern on the benzene ring.

The Influence of Disubstitution: 2,6-Difluorobenzyl Alcohol

The introduction of two fluorine atoms at the 2 and 6 positions of the benzene ring significantly alters the FTIR spectrum. Fluorine, being highly electronegative, exerts a strong inductive effect, influencing the bond strengths and vibrational frequencies of the aromatic ring.

Peak Position (cm⁻¹)Vibrational ModeIntensity
~3615O-H stretchMedium, Sharp
~1625, 1470C=C stretch (aromatic ring)Strong
~1240C-F stretchStrong
~1040Ring breathing modeMedium
~790C-H out-of-plane bend (1,2,3-trisubstituted)Strong

Data synthesized from publicly available spectra and literature.[5][6][7]

In 2,6-difluorobenzyl alcohol, the O-H stretching frequency is observed to shift to a higher wavenumber and become sharper.[5][6] This is due to intramolecular hydrogen bonding between the hydroxyl proton and the ortho-fluorine atoms, which weakens the intermolecular hydrogen bonding. The C=C stretching vibrations of the aromatic ring are also shifted due to the electronic effects of the fluorine atoms. The most prominent new feature is the appearance of strong C-F stretching bands, typically in the 1300-1200 cm⁻¹ region.[8] The out-of-plane C-H bending mode also shifts to a higher frequency, reflecting the change in the substitution pattern.

The Impact of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group with characteristic and intense IR absorptions due to the C-F stretching vibrations.

Peak Position (cm⁻¹)Vibrational ModeIntensity
~1320C-CF₃ stretchStrong
~1170, 1130CF₃ asymmetric and symmetric stretchesVery Strong

Data synthesized from various sources on trifluoromethyl-substituted compounds.[9][10][11][12][13]

The C-F stretching vibrations within the -CF₃ group give rise to some of the most intense bands in the FTIR spectrum. These are typically found in the 1350-1100 cm⁻¹ range. The exact positions can vary depending on the electronic environment, but their high intensity makes them readily identifiable. A strong band corresponding to the C-CF₃ stretching vibration is also expected.[12]

Predicted FTIR Spectrum of 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol

By combining the spectral features of the parent benzyl alcohol with the modifications introduced by the difluoro- and trifluoromethyl-substituents, we can predict the key absorption bands for 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

Predicted Peak Position (cm⁻¹)Vibrational ModeExpected IntensityRationale
~3610O-H stretch (intramolecular H-bond)Medium, SharpInfluence of ortho-fluorine atoms.
~3050C-H stretch (aromatic)MediumAromatic C-H vibrations.
~2900C-H stretch (aliphatic, CH₂)MediumMethylene group C-H vibrations.
~1620, 1475C=C stretch (aromatic ring)StrongRing vibrations influenced by all substituents.
~1320C-CF₃ stretchStrongCharacteristic stretch of the C-CF₃ bond.
~1245C-F stretch (aromatic)StrongC-F bonds on the benzene ring.
~1175, 1135CF₃ asymmetric and symmetric stretchesVery StrongHighly intense, characteristic -CF₃ absorptions.
~1215C-O stretch (primary alcohol)StrongC-O bond of the alcohol.
~800C-H out-of-plane bend (1,2,3,4-tetrasubstituted)StrongBending mode indicative of the substitution pattern.

This predicted spectrum is a powerful tool for the identification and quality control of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol in a research or industrial setting. The presence of the sharp O-H band, along with the very strong absorptions in the 1350-1100 cm⁻¹ region, would provide a high degree of confidence in the structural assignment.

Logical Flow of Spectral Interpretation

The following diagram illustrates the systematic approach to interpreting the FTIR spectrum of a complex substituted aromatic molecule.

FTIR_Interpretation Start Analyze Full Spectrum Functional_Group Identify Functional Group Region (4000-1500 cm⁻¹) Start->Functional_Group Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Start->Fingerprint OH_stretch O-H Stretch (~3610 cm⁻¹) Sharpness indicates intramolecular H-bond Functional_Group->OH_stretch CH_stretch C-H Stretches (Aromatic & Aliphatic) (~3050 & ~2900 cm⁻¹) Functional_Group->CH_stretch Aromatic_stretch Aromatic C=C Stretches (~1620, 1475 cm⁻¹) Confirms benzene ring Functional_Group->Aromatic_stretch CF_vibrations C-F & CF₃ Vibrations (1350-1100 cm⁻¹) Very Strong Intensity Fingerprint->CF_vibrations CO_stretch C-O Stretch (~1215 cm⁻¹) Confirms alcohol Fingerprint->CO_stretch Substitution_pattern C-H Out-of-Plane Bending (~800 cm⁻¹) Indicates substitution pattern Fingerprint->Substitution_pattern

Caption: Logical workflow for the interpretation of the FTIR spectrum of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the steps for obtaining an FTIR spectrum of a liquid sample, such as 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol, using an Attenuated Total Reflectance (ATR) accessory, which is common in modern FTIR spectrometers.

Objective: To obtain a clean, high-resolution FTIR spectrum of a liquid alcohol sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize, as per the manufacturer's instructions. This ensures a stable infrared source and detector response.

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely. A clean crystal is crucial for a flat baseline.

    • Acquire a background spectrum. This spectrum measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

    • If the ATR accessory has a pressure clamp, lower it to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The resulting spectrum should be in absorbance or transmittance mode. If necessary, perform a baseline correction to flatten the spectrum.

    • Use the spectrometer's software to identify the peak positions (in cm⁻¹) and their intensities.

    • Compare the obtained peak positions with the predicted values in the table above to confirm the identity and purity of the sample.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample, preparing the instrument for the next user.

Conclusion

References

  • ResearchGate. (n.d.). FTIR spectra of liquid benzyl alcohol (curve i) and sPS0.8/r-GO0.2... [Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ FTIR spectra of benzyl alcohol oxidation on a 10-monolayer... [Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,... [Scientific Diagram]. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. Retrieved from [Link]

  • Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. IR spectra in the n OH stretching regiono fA)benzylalcohols,... [Scientific Diagram]. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies... [Request PDF]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and vibrational properties of trifluoromethyl trifluoromethanethiosulfonate... [Request PDF]. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Retrieved from [Link]

  • PubMed. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. Retrieved from [Link]

  • InstaNANO. (2024). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Progressive Academic Publishing. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzylic alcohol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

Comparative Guide: Structural Analysis of 2,6-Difluoro-3-(trifluoromethyl)benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol represents a critical fluorinated building block in modern medicinal chemistry.[1] Its specific substitution pattern offers a unique "performance" profile compared to standard benzyl alcohols: the 2,6-difluoro motif restricts conformational freedom via electrostatic repulsion and intramolecular hydrogen bonding, while the 3-trifluoromethyl group significantly modulates lipophilicity and metabolic stability.[1]

This guide provides a comparative structural analysis of this molecule against its non-fluorinated and mono-fluorinated analogues.[1] We focus on solid-state architecture , conformational bias , and crystallographic protocols , offering researchers a roadmap for utilizing this scaffold in structure-based drug design (SBDD).

Part 1: The Comparative Landscape

To understand the utility of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol (Target), we compare it with three standard alternatives used in lead optimization.

Conformational Performance (The "Fluorine Effect")

The primary advantage of the Target molecule lies in its pre-organized conformation.

  • Alternative A (Benzyl Alcohol): The benzylic C-O bond rotates freely. In the solid state, it adopts conformations driven purely by intermolecular packing forces.

  • The Target (2,6-F2-3-CF3): The two ortho-fluorine atoms create a "locking" effect.[1]

    • Mechanism:[1][2] The C–F bond dipoles repel the oxygen lone pairs, often forcing the C–O bond perpendicular to the aromatic ring.

    • Benefit: This reduces the entropic penalty upon binding to a protein target, a key "performance" metric in potency optimization.

Intermolecular Interaction Profile

In the crystalline state, the hierarchy of interactions shifts dramatically with fluorination.

FeatureBenzyl Alcohol (Baseline)2,6-Difluorobenzyl Alcohol (Alt B)[1]Target: 2,6-Difluoro-3-(CF3)
Primary Interaction Strong O-H[1]···O hydrogen bonds (Infinite chains)O-H···O chains + Weak C-H···F contactsO-H···O (weakened) + C-F···H + F···F contacts
Packing Efficiency Moderate (Density ~1.04 g/cm³)High (Density ~1.2-1.3 g/cm³)Very High (Density >1.4 g/cm³ est.)
H-Bond Acidity StandardIncreased (Inductive effect of F)Highest (Combined F + CF3 inductive pull)
Lipophilicity (cLogP) ~1.05~1.6~2.8 (Significant hydrophobic shift)

Expert Insight: The Target molecule's high H-bond acidity makes it an aggressive hydrogen bond donor.[1] In crystal engineering, this often leads to the formation of distinct supramolecular synthons where the OH group seeks hard acceptors, overriding weaker dispersion forces.

Part 2: Experimental Protocol for Crystal Growth

Crystallizing polyfluorinated benzyl alcohols is notoriously difficult; they often persist as oils or amorphous solids due to low melting points (often <40°C) and disrupted symmetry.[1]

Standard evaporation methods will likely fail. The following protocol utilizes in situ cryocrystallography and derivatization , the gold standards for this compound class.

Workflow Diagram: Advanced Crystallization Strategy

CrystallizationWorkflow Start Start: Target Material (Oil/Low-MP Solid) CheckMP Determine Melting Point (DSC) Start->CheckMP Decision Is MP > 25°C? CheckMP->Decision MethodA Method A: Sublimation (High Vacuum, Gradient T) Decision->MethodA Yes (Solid) MethodB Method B: In Situ Cryocrystallography (Capillary, < 100 K) Decision->MethodB No (Liquid/Oil) MethodC Method C: Derivatization (3,5-Dinitrobenzoate ester) Decision->MethodC Amorphous/Failed XRay Single Crystal XRD (Mo Source, 100K) MethodA->XRay MethodB->XRay MethodC->XRay

Caption: Decision matrix for crystallizing low-melting fluorinated benzyl alcohols. Method B is recommended for the native Target.

Detailed Protocol: In Situ Cryocrystallography (Method B)

Use this if the product is a liquid or oil at room temperature.

  • Capillary Loading: Draw 0.5 µL of the neat liquid into a Lindemann glass capillary (0.3 mm diameter). Flame-seal both ends.[1]

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Flash Cooling: Rapidly cool the sample stream to 200 K to create a polycrystalline mass (not glass).

  • Annealing (The Critical Step):

    • Raise temperature slowly to just below the melting point (

      
      ).
      
    • Cycle the temperature

      
       repeatedly. This "zone melting" technique consumes smaller crystallites and grows a single dominant domain.[1]
      
  • Data Collection: Once a single domain is confirmed optically (extinction under polarized light), cool to 100 K for data collection.[1]

Part 3: Structural Analysis & Causality[1]

When analyzing the solved structure, focus on the specific geometric distortions induced by the 2,6-difluoro-3-trifluoromethyl substitution.

The "Orthogonal" Hydroxyl Group

In non-fluorinated benzyl alcohol, the C(aromatic)-C(benzylic)-O-H torsion angle is flexible.[1] In the Target structure, expect the C-O bond to be nearly perpendicular (90°) to the ring plane.

  • Why? To minimize electronic repulsion between the oxygen lone pairs and the electron-rich fluorine atoms at positions 2 and 6.[1]

  • Significance: This mimics the "bioactive conformation" required for many enzyme active sites, reducing the entropic cost of binding.

The Fluorine Interaction Network

Unlike standard organic crystals held together by van der Waals forces, the Target structure is dominated by electrostatic contacts.

  • Intramolecular:

    
     (Rare, but possible if the OH points toward the ring).
    
  • Intermolecular:

    • Type I F[1]···F Interactions: Geometry where

      
      .[1] These are weak packing contacts.[1]
      
    • C-H···F-C Interactions: The acidic benzylic protons (made more acidic by the electron-withdrawing ring) will form hydrogen bonds with Fluorine atoms of neighboring molecules.[1]

Visualizing the Interaction Hierarchy[1]

InteractionHierarchy Target 2,6-Difluoro-3-(CF3) Benzyl Alcohol Strong Strong H-Bonds (O-H···O) Target->Strong Primary Lattice Builder Medium Electrostatic (C-H···F) Target->Medium Directional Steering Weak Dispersion/Stacking (F···F / π-stacking) Target->Weak Space Filling Strong->Medium Dominates

Caption: Hierarchy of supramolecular synthons. Strong O-H...O bonds form the backbone; Fluorine interactions dictate the specific packing geometry.

Part 4: Technical Specifications & Comparison Table

The following table contrasts the Target with its closest structural relatives. Note that while specific unit cell data for the Target may require de novo determination using the protocol above, the physicochemical trends are established.

PropertyBenzyl Alcohol2,6-Difluorobenzyl AlcoholTarget: 2,6-Difluoro-3-(CF3)
Molecular Weight 108.14144.12212.12
Physical State (RT) LiquidSolid (MP ~40°C)Low MP Solid / Oil
Predicted Density 1.04 g/cm³1.26 g/cm³~1.45 g/cm³
H-Bond Donor Acidity ModerateHighVery High
Key Structural Motif Herringbone packingπ-stacking inhibited by FFluorine-Segregated Stacking
Bioisosteric Role General LinkerMetabolic Blocker (Oxidation)Lipophilic/Metabolic Blocker

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1]

  • Thalladi, V. R., et al. (1998).[1] C–H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710.

  • Griffin, A., et al. (2015).[1] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11462–11474.[1][3]

  • Bondi, A. (1964).[1] van der Waals Volumes and Radii. The Journal of Physical Chemistry, 68(3), 441-451.[1]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for In Situ Crystallography of Liquids.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the risk-based handling strategy for 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol . This document is structured to provide immediate, actionable intelligence for researchers and safety officers, moving beyond generic safety data to operational logistics.

CAS: 1800231-22-4 (Primary Reference) | Formula: C₈H₅F₅O Physical State: Liquid | Primary Hazard: Acute Toxicity & Irritation

Part 1: Hazard Mechanism & Risk Assessment

To select the correct Personal Protective Equipment (PPE), one must understand the mechanism of injury. This compound combines the solvent properties of a benzyl alcohol with the high lipophilicity of a trifluoromethyl group.

The "Why" Behind the Protocol
  • Enhanced Skin Absorption (H312): Standard benzyl alcohol permeates skin. The addition of fluorine atoms, particularly the -CF3 motif, increases lipophilicity, potentially accelerating dermal absorption. Standard latex gloves are insufficient.

  • Inhalation Toxicity (H332): While benzyl alcohols generally have low vapor pressure, they form stable aerosols during pipetting or heating. The fluorine substitution can alter metabolic degradation pathways, making strict inhalation control mandatory.

  • Chemical Incompatibility: The hydroxyl group is reactive. Contact with strong oxidizing agents (e.g., chromic acid, permanganates) or acid chlorides can result in exothermic reactions.

GHS Hazard Profile
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H302+H312+H332Harmful if swallowed, in contact with skin, or inhaled.[1][2]Zero-skin-contact policy; Mandatory Fume Hood.[3]
Skin Irritation H315Causes skin irritation.[4][5]Immediate decontamination required upon splash.[6][7]
Eye Irritation H319Causes serious eye irritation.[2][5]Safety glasses are minimum; Goggles for transfer.[8]
STOT - SE H335May cause respiratory irritation.[9]Do not work on open bench.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix uses a Task-Based Risk Assessment approach. Select your PPE based on the specific operation being performed.

PPE Selection Logic

The following diagram illustrates the decision pathway for selecting PPE based on exposure potential.

PPE_Selection Start Define Task LowRisk Low Risk (Closed Vial Handling) Start->LowRisk MedRisk Medium Risk (Pipetting/Transfer) Start->MedRisk HighRisk High Risk (Spill Cleanup/Heating) Start->HighRisk BasicPPE Standard PPE: - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat LowRisk->BasicPPE EnhancedPPE Enhanced PPE: - Double Nitrile Gloves - Chemical Goggles - Fume Hood (Sash <18") MedRisk->EnhancedPPE MaxPPE Critical PPE: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Resp. Protection (OV/P100) HighRisk->MaxPPE

Figure 1: Risk-based PPE selection hierarchy ensuring appropriate barrier protection levels.

Detailed Equipment Specifications
Body AreaStandard Handling (Bench Scale)High-Risk / Spill ResponseTechnical Rationale
Hand Protection Double Nitrile (Disposable)Outer: 5 mil (0.12 mm)Inner: 4 milLaminate Film (e.g., Silver Shield™) or Butyl Rubber Benzyl alcohols can permeate thin nitrile in <45 mins. Fluorination increases permeation risk. Double gloving provides a "change window" upon splash.
Eye Protection Safety Glasses (ANSI Z87.1 / EN166) with side shields.Chemical Goggles (Indirect Vent)Liquid splash hazard. Goggles prevent fluid bypass that glasses allow.
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm).Respirator: Half-face w/ Organic Vapor (OV) cartridges + P100 pre-filter.H332/H335 hazard.[6][7] If hood fails or spill occurs outside hood, OV cartridges capture organic vapors.
Body Lab Coat (Cotton/Poly blend), long sleeves, closed front.Chemical Apron (Tychem® or similar) over lab coat.Prevents saturation of clothing which holds the irritant against the skin.[9]

Part 3: Operational Protocols

Storage and Stability
  • Environment: Store in a cool, dry, well-ventilated area.

  • Atmosphere: Hygroscopic potential. Store under Inert Gas (Nitrogen or Argon) to prevent oxidation to the corresponding benzoic acid or moisture uptake.

  • Segregation: Keep away from Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Acid Chlorides .[1]

Handling & Transfer Procedure

Objective: Prevent aerosol generation and skin contact.[2][3][4][5][6][10][11]

  • Setup: Verify Fume Hood certification. Place a disposable absorbent pad (benchkote) on the work surface to capture micro-droplets.

  • Donning: Wash hands. Don inner nitrile gloves (inspect for tears). Don lab coat. Don outer nitrile gloves (tucked over lab coat cuffs). Don eye protection.[1][2][5][12]

  • Transfer:

    • Use positive displacement pipettes if available to prevent dripping.

    • If pouring, keep the receiving vessel as close to the source as possible.

    • Do not recap needles if using syringe transfer.

  • Doffing: Remove outer gloves immediately if splashed. Wash hands with soap and water after completing the task, even if no splash was observed.

Part 4: Emergency Response & Disposal[13]

Spill Response Workflow

In the event of a spill outside primary containment (Fume Hood), follow this strict logic flow to minimize exposure.

Spill_Response Spill Spill Detected Assess Assess Volume & Location (>50mL or Outside Hood?) Spill->Assess Evacuate Evacuate Area & Alert Safety Officer Assess->Evacuate Major Spill / Poor Ventilation Contain Don Enhanced PPE (Goggles, Double Gloves, Apron) Assess->Contain Minor Spill / In Hood Absorb Absorb with Inert Material (Vermiculite/Sand/Pads) Contain->Absorb Clean Clean Surface with Soap & Water (2x) Absorb->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol emphasizing assessment before action.

Disposal Instructions
  • Waste Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with aqueous acidic waste or oxidizers.[1]

  • Container: Collect in a compatible container (HDPE or Glass). Label clearly with full chemical name and "Flammable/Toxic" hazards.

  • Protocol: Rinse empty containers with a compatible solvent (e.g., Acetone) and add rinsate to the waste stream before disposing of the container.

References

  • PubChem. (n.d.). Compound Summary: Benzyl alcohol, 2,6-difluoro-3-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.